Methyl 3-methoxy-2-naphthoate
Overview
Description
Methyl 3-methoxy-2-naphthoate is a useful research compound. Its molecular formula is C13H12O3 and its molecular weight is 216.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 167526. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Methyl 3-methoxy-2-naphthoate has been investigated for its potential in photochemical reactions. For instance, its irradiation in methanol results in methanol adducts and cage-compounds, which can be hydrolysed to ketones. This property is significant for understanding and developing photochemical processes (Teitei & Wells, 1976).
It has been synthesized for applications as a supramolecular host, exhibiting polymorphism based on different solvents used for crystallization. Such studies are crucial for understanding molecular interactions and developing materials with specific properties (Sahoo, Kumar, Kumar, & Kumar, 2020).
This compound derivatives have shown potential as anti-inflammatory agents and intermediates in synthesizing fluorescent molecules for studying lipid bilayers in biological membranes. This application is significant in medicinal chemistry and biochemical research (Balo, Fernández, García‐Mera, & López, 2000).
The compound has been used in enantioselective photocyclodimerization studies, demonstrating stepwise photochemical-chiral delivery. Such research contributes to the field of chiral chemistry and the development of optically active compounds (Luo, Cheng, Chen, Tung, & Wu, 2010).
Its derivatives have been explored as intermediates in pharmaceutical synthesis, such as in the production of naproxen, a non-steroidal anti-inflammatory drug. This highlights its importance in drug development and synthesis (Xu & He, 2010).
This compound is also studied in the context of its interactions with cyclodextrins, which has implications for drug delivery and formulation (Madrid, Pozuelo, Mendicuti, & Mattice, 1997).
Safety and Hazards
Mechanism of Action
Target of Action
Methyl 3-methoxy-2-naphthoate is a naphthoate ester that can act like a dopamine D4 antagonist . The dopamine D4 receptor is a G protein-coupled receptor that inhibits adenylyl cyclase. It is a target for drugs which treat schizophrenia and Parkinson’s disease.
Pharmacokinetics
These factors can be affected by the compound’s physicochemical properties, such as lipophilicity and water solubility .
Properties
IUPAC Name |
methyl 3-methoxynaphthalene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-15-12-8-10-6-4-3-5-9(10)7-11(12)13(14)16-2/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPLSAOVNAXJHHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00304838 | |
Record name | Methyl 3-methoxy-2-naphthoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00304838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13041-60-6 | |
Record name | 13041-60-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167526 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 3-methoxy-2-naphthoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00304838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3-Methoxy-2-naphthoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is unique about the photochemical behavior of Methyl 3-methoxy-2-naphthoate?
A1: this compound exhibits interesting photochemical behavior, particularly its propensity to undergo photodimerization. Studies have shown that it forms head-to-tail photodimers upon irradiation, with the bonding occurring between the substituted rings of two molecules []. Interestingly, the presence of pyrene during irradiation leads to the formation of a mixture of the photodimer and an additional product []. Additionally, applying high pressure (2000 bars) during irradiation significantly enhances the rate of photodimerization, suggesting a negative activation volume for the reaction [].
Q2: How does this compound interact with modified γ-cyclodextrins?
A2: this compound forms stable 1:2 host-guest complexes with modified γ-cyclodextrins []. This interaction has been studied using various spectroscopic techniques such as UV-Vis, fluorescence, and circular dichroism spectroscopy. The binding affinity of these complexes depends heavily on the specific modifications made to the γ-cyclodextrin, particularly at the secondary rim. Interestingly, modifications at the secondary rim can disrupt the hydrogen-bonding network, leading to a more flexible cyclodextrin structure and a reduction in enantioselectivity during photodimerization reactions [].
Q3: Can this compound be used in catalytic reactions?
A3: While this compound itself might not act as a catalyst, its interaction with chiral hosts like modified γ-cyclodextrins can be exploited for enantiodifferentiating photocyclodimerization reactions []. The chiral environment provided by the cyclodextrin influences the stereochemical outcome of the photodimerization of this compound.
Q4: Has the absolute configuration of compounds related to this compound been determined?
A4: Yes, the absolute configurations of several compounds derived from this compound, specifically axially dissymmetric 10,10′-dihydroxy-9,9′-biphenanthryl and its derivatives, have been successfully determined. Researchers achieved this by employing stereoselective oxidative coupling of a tetrahydrophenanthrene derivative obtained from this compound []. This process yielded a key intermediate, which was subsequently transformed into a series of biphenanthryl derivatives with defined stereochemistry.
Q5: Are there any novel catalytic reactions involving this compound?
A5: Recent research has explored the use of nickel catalysts for the reductive cleavage of aryl methyl ethers, including this compound []. This reaction demonstrates a remarkable functional group tolerance and broad substrate scope, offering a new approach to cleaving challenging C-O bonds. This development opens up new possibilities for utilizing this compound in synthetic transformations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.